molecular formula C21H21ClSn B1600775 Stannane, chlorotris(4-methylphenyl)- CAS No. 32538-28-6

Stannane, chlorotris(4-methylphenyl)-

Cat. No. B1600775
CAS RN: 32538-28-6
M. Wt: 427.6 g/mol
InChI Key: XZQXAXLXLVGYRH-UHFFFAOYSA-M
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Description

Stannane, chlorotris(4-methylphenyl)- is an organometallic compound with a molecular formula of C14H15ClSn. It is a colorless, odorless, crystalline solid that is insoluble in most organic solvents. Stannane, chlorotris(4-methylphenyl)- is a versatile reagent used in organic synthesis and as a catalyst in many chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research has been conducted on the molecular and crystal structures of various organotin compounds, including chlorotris[(dimethylphenylsilyl)methyl]stannane, revealing insights into their chemical properties and behavior. Studies using single-crystal X-ray diffraction have shown that the binding of bulky ligands around tin can cause significant distortion of the tetrahedral geometry, highlighting the impact of ligand structure on the molecular geometry of stannanes (Schomburg, Linoh, Link, & Tacke, 1988).

Stannacyclobutenes and Their Reactivity

Investigations into the reactivity of chloro(mesityl)stannanes with lithium compounds have led to the synthesis of stannacyclobutenes, a type of organotin compound with a four-membered ring structure. These studies contribute to understanding the mechanisms of rearrangement reactions involving stannanes and the potential for creating novel organometallic compounds with unique properties (Weidenbruch, Schäfers, Schlaefke, Peters, & Schnering, 1991).

Catalytic Applications

Recent advancements have shown that methyl esters can be converted to stannanes through a decarbonylative cross-coupling process, facilitated by nickel catalysis. This method opens up new possibilities for synthesizing arylstannanes from common esters, providing a versatile approach for organometallic chemistry and potential applications in catalysis and synthetic organic chemistry (Yue, Zhu, & Rueping, 2018).

Stability and Degradation Studies

The stability of polystannanes towards light has been a subject of study, revealing the influence of pendant side groups on the photostability of these materials. Such research is crucial for understanding the degradation mechanisms of organotin polymers and improving their stability for industrial applications (Trummer, Nauser, Lechner, Uhlig, & Caseri, 2011).

properties

IUPAC Name

chloro-tris(4-methylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXAXLXLVGYRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186245
Record name Stannane, chlorotris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, chlorotris(4-methylphenyl)-

CAS RN

32538-28-6
Record name Stannane, chlorotris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032538286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, chlorotris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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